1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C19H22N4O4S2 and its molecular weight is 434.53. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Applications
Molecular Structure and Disorder : The synthesis and characterization of isomorphous structures similar in complexity to the target compound, highlighting challenges related to structural disorder, which impacts the quality of structural descriptions and the detection of isomorphism during data-mining procedures (Rajni Swamy et al., 2013).
Antimicrobial Activity : The development of pyrimidine derivatives, indicating the utility of heterocyclic compounds in medicinal applications, particularly for their antimicrobial properties (Rathod & Solanki, 2018).
Enzyme Inhibitory Activity : Investigation into 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole derivatives for their in vitro enzyme inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), demonstrating the potential of these compounds in the development of enzyme inhibitors (Cetin et al., 2021).
Anticancer and Anti-5-lipoxygenase Agents : Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, showcasing the application of these compounds in therapeutic development (Rahmouni et al., 2016).
Antiviral Activity : The creation of new 3-methyl-1,5-diphenyl-1H-pyrazole derivatives evaluated for their antiviral activity, indicating the potential use of similar compounds in antiviral drug development (Tantawy et al., 2012).
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(2-methoxyethyl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S2/c1-12-17-14(19(24)20-6-7-27-2)10-15(16-4-3-8-28-16)21-18(17)23(22-12)13-5-9-29(25,26)11-13/h3-4,8,10,13H,5-7,9,11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUBDLGIHZACNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCCOC)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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